4(3H)-Quinazolinone, 3-(2-chloro-p-tolyl)-2-methyl-, also known as 3-(4-chloro-2-methylphenyl)-2-methyl-4(3H)-quinazolinone, is a chemical compound with the molecular formula and a molecular weight of approximately 284.74 g/mol. This compound belongs to the class of quinazolinones, which are bicyclic compounds that contain a quinazoline ring. Quinazolinones have garnered interest due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
The compound is classified under the category of quinazolinone derivatives, which are known for their pharmacological significance. It can be sourced from various chemical suppliers and is often used in research settings for its potential therapeutic applications. The compound's CAS number is 1915-78-2, which is used for its identification in chemical databases.
The synthesis of 4(3H)-quinazolinone derivatives typically involves several methods, including:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and purity. For example, reactions may be conducted at elevated temperatures (e.g., 135 °C) for extended periods (up to 24 hours) to ensure complete conversion .
InChI=1S/C16H13ClN2O/c1-10-9-12(17)7-8-15(10)19-11(2)18-14-6-4-3-5-13(14)16(19)20/h3-9H,1-2H3
4(3H)-quinazolinone can undergo various chemical reactions due to its functional groups:
The reactivity of the compound is influenced by the electronic effects of substituents on the aromatic rings and the stability of intermediates formed during reactions.
The mechanism of action for quinazolinone derivatives often involves interaction with biological targets such as enzymes or receptors. For instance, these compounds may inhibit specific kinases or enzymes involved in cellular signaling pathways, leading to altered cellular responses such as apoptosis or inhibition of proliferation in cancer cells.
Research indicates that certain quinazolinone derivatives exhibit selective inhibition against specific cancer cell lines, suggesting their potential as therapeutic agents . Detailed studies on binding affinities and kinetic parameters are necessary to elucidate their exact mechanisms.
4(3H)-quinazolinone derivatives are utilized in various scientific fields due to their biological activities:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.: